3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a furan ring, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethanamine, which is then reacted with 3-chlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The furan ring may also contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Lacks the chloro group, which may affect its reactivity and binding properties.
3-chloro-N-[2-(furan-2-yl)ethyl]benzamide: Lacks the phenylpiperazine moiety, which may reduce its pharmacological activity.
3-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide: Lacks the furan ring, which may alter its chemical stability and reactivity.
Uniqueness
The unique combination of the chloro group, furan ring, and phenylpiperazine moiety in 3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide contributes to its distinct chemical and pharmacological properties, making it a valuable compound for research and development in various fields.
Biological Activity
3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H24ClN3O3S |
Molecular Weight | 429.96 g/mol |
Synthesis
The synthesis of this compound typically involves several steps, including the preparation of intermediates such as furan derivatives and piperazine compounds.
-
Preparation of Intermediates :
- Furan derivatives are synthesized via cyclization reactions involving appropriate aldehydes.
- Piperazine derivatives are prepared through alkylation reactions.
-
Final Coupling :
- The final compound is obtained by coupling the furan derivative with the piperazine derivative in the presence of a suitable coupling agent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. The presence of the furan and piperazine moieties enhances its binding affinity to these targets.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter activity.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby affecting cellular proliferation and survival.
Biological Activity
Research has shown that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibitory effects on breast cancer (MCF7) and glioblastoma cells.
Neuropharmacological Effects
The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate serotonin and dopamine receptors.
Antimicrobial Activity
In vitro studies have indicated that this compound possesses antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.
Case Studies
-
Study on Anticancer Properties :
A study evaluated the effects of this compound on breast cancer cell lines, revealing that it induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase. -
Neuropharmacological Assessment :
Another study focused on the neuroprotective effects of the compound in models of neurodegeneration, showing promising results in reducing neuronal death and inflammation.
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-7-4-6-18(16-19)23(28)25-17-21(22-10-5-15-29-22)27-13-11-26(12-14-27)20-8-2-1-3-9-20/h1-10,15-16,21H,11-14,17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKZIPXKIKFBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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